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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

Drug Profile and Molecular Characteristics

Prinaberel (developmental codes ERB-041, WAY-202041, PF-00913086) is a highly selective agonist of
estrogen receptor beta (ER[) with potential therapeutic applications in inflammatory bowel disease (IBD).
This synthetic compound exhibits significant selectivity for ER} over estrogen receptor alpha (ERa), which

underpins its therapeutic potential while minimizing classic estrogenic side effects.

Key Molecular Characteristics

¢ Chemical Name: 2-(3-Fluoro-4-hydroxyphenyl)-7-vinylbenzoxazol-5-ol

¢ Molecular Formula: C15H10FNO3

¢ Molecular Weight: 271.24 g/mol

e CAS Registry: 524684-52-4

e Appearance: Pale yellow to white solid powder

¢ Solubility: 225 mg/mL in DMSO [1] [2]

e Storage Conditions: -20°C for long-term storage; room temperature for short-term [1] [2]

Binding Affinity and Receptor Selectivity
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Prinaberel demonstrates nanomolar potency at ER[3 receptors across species with exceptional selectivity

over ERa, as quantified in standardized binding assays:

Table 1: Binding dffinity of Prinaberel across species and receptor subtypes

Receptor Species ICs0 (M) pICso Selectivity Ratio (ERa/ER)
ERB Human 5.0-5.4 8.3 >200-fold

ERpPB Rat 3.1 8.5 >200-fold

ERpB Mouse 3.7 8.43 >200-fold

ERa Human 1216 5.92 Reference

ER« Rat 620 6.21 Reference

ERa Mouse 750 6.12 Reference

Data sources: [3] [4] [2]

The structural basis for this selectivity stems from Prinaberel's tricyclic benzoxazole structure, which
preferentially binds to the active site of ER[3 due to subtle differences in the ligand-binding domains between
ERfP and ERa isoforms. This preferential binding enables targeted modulation of ER[-mediated pathways

without activating ERa-mediated proliferation in reproductive tissues.

Mechanism of Action in IBD Pathophysiology

Primary Anti-inflammatory signaling Pathways

Prinaberel exerts its therapeutic effects in IBD through multiple complementary mechanisms that
converge on reduced inflammation and tissue protection. The diagram below illustrates the core signaling

pathway:
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Prinaberel inhibits IL-1f via calcium reduction and NLRP6 activation
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The central mechanism involves downregulation of pro-inflammatory cytokine production, particularly
interleukin-1 (IL-1f), through modulation of the NLRP3 inflammasome in colonic macrophages [5].
Additional studies have identified a complementary pathway involving promotion of NLRP6-mediated

autophagy that further contributes to the compound's anti-colitic effects [6].
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Key Experimental Evidence for Mechanism

o IL-1B Specificity: Bioinformatics analysis of cytokine/chemokine networks identified IL-1f as the

primary target of ER[P activation in colitis models. ER3 activation resulted in the most evident

downregulation of IL-1f3 expression specifically in colonic macrophages compared to monocytes and

neutrophils [5].

¢ Calcium Signaling Modulation: ER[ activation reduced intracellular CaSR expression and calcium

signaling in colonic macrophages. The suppressive effect on NLRP3 inflammasome assembly was

reversed by CaSR overexpression plasmids, confirming the pathway specificity [5].

o Inflammasome Selectivity: Prinaberel selectively inhibited NLRP3 inflammasome-mediated IL-1[3

secretion without significant effects on NLRC4 or AIM2 inflammasome activity, demonstrating

precise mechanism targeting [5].

Experimental Models and Efficacy Data

In Vivo Colitis Models

Prinaberel has been evaluated in standardized murine models of colitis that recapitulate key features of

human IBD:

Table 2: In vivo efficacy of Prinaberel in experimental colitis models

Induction

Model Type Dosing Regimen Key Outcomes Reference
yP Method gl .

DSS-induced 2.5% dextran 5, 10, 20 mg/kg Dose-dependent [5]

colitis sulfate sodium intraperitoneal improvement in disease

in drinking water

TNBS-induced 100 mg/kg
colitis trinitro-benzene-

injection for 10 days

5, 10, 20 mg/kg
intraperitoneal

activity index; reduced
histologic inflammation

Attenuated inflammatory [5]
response; preserved
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Induction . .
Model Type Dosing Regimen Key Outcomes Reference
Method
sulfonic acid injection for 7 days epithelial barrier function
ERp knockdown DSS + AAV- 20 mg/kg Loss of therapeutic effect [5]
validation shEsr2 vectors intraperitoneal confirming ER[ specificity
injection
IL-18 DSS + AAV-IL- 20 mg/kg Significant attenuation of [5]
overexpression 13 vectors intraperitoneal protective effects
injection

The translational significance of these models is enhanced by their representation of different aspects of
IBD pathophysiology—DSS-induced colitis mimics ulcerative colitis-like epithelial damage, while TNBS-

induced colitis represents a T-cell mediated response more characteristic of Crohn's disease.

In Vitro Experimental Systems

Cellular models provide mechanistic insights at the molecular level:

e Macrophage Culture Systems: Primary mouse peritoneal macrophages and THP-1 human monocyte
cell line primed with LPS (100-500 ng/mL for 3 hours) followed by inflammasome activation (5 mM
ATP for 1 hour) [5].

e Calcium Imaging: Macrophages loaded with Fluo-4 AM (1 pM for 30 minutes) showing Prinaberel

significantly reduced intracellular calcium flux after ATP stimulation [5].

¢ Gene Manipulation Studies: Transfection with CaSR overexpression plasmids reversed the inhibitory

effects of Prinaberel on NLRP3 inflammasome assembly, establishing causal relationship [5].

Detailed Experimental Protocols

In Vivo Colitis Induction and Assessment
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For researchers seeking to replicate studies of Prinaberel in IBD models, the following standardized

protocols should be implemented:

DSS-Induced Colitis Model:

Utilize 8-12 week old male C57BL/6 or Balb/c mice (20-22 g)
Administer 2.5% dextran sulfate sodium in drinking water for 5-7 days
Begin Prinaberel treatment concurrently with DSS initiation
Administer via intraperitoneal injection at 5-20 mg/kg daily

Prepare fresh Prinaberel solutions daily in saline vehicle [5]

Disease Activity Assessment:

Monitor daily weight changes, stool consistency, and occult blood

Calculate disease activity index combining these parameters

At endpoint, measure colon length reduction as marker of inflammation

Collect tissue for histology (H&E staining), cytokine analysis, and immunofluorescence [5]

Histopathological Scoring:

¢ Fix colon segments in 4% paraformaldehyde, embed in paraffin

e Section at 5pm thickness and stain with hematoxylin and eosin

e Score blinded sections for inflammatory cell infiltration, tissue architecture loss, crypt damage, and
extent of lesion [5]

Molecular Mechanism Elucidation

NLRP3 Inflammasome Activation Assay:

e Culture primary mouse peritoneal macrophages or THP-1 cells

Prime with LPS (100 ng/mL, 3 hours) to induce pro-IL-13 expression

Activate NLRP3 inflammasome with ATP (5 mM, 1 hour) or nigericin (10 pM, 1 hour)
Measure IL-1f3 in supernatant by ELISA

Analyze NLRP3 inflammasome components by Western blot [5]

Calcium Imaging Protocol:

¢ Plate macrophages on 35mm imaging dishes
e Load with Fluo-4 AM (1 pM) for 30 minutes at 37°C
e Wash twice with PBS and incubate for additional 15 minutes

© 2026 Smolecule. All rights reserved. 6/9 Tech Support


https://www.smolecule.com/products/s548690?utm_src=pdf-body
https://www.smolecule.com/products/s548690?utm_src=pdf-body
https://www.smolecule.com/products/s548690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12126700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12126700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12126700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12126700/
https://www.smolecule.com/products/s548690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Record baseline fluorescence for 1.5 minutes

Stimulate with ATP (5 mM) while recording for 30 minutes
Excite at 488nm, detect emission with 63x oil immersion lens
Analyze fluorescence intensity normalized to baseline (AF/F) [5]

Clinical Development Status

Prinaberel has reached Phase 2 clinical trials for Crohn's disease, representing the most advanced
development stage for an ER[-selective agonist in IBD [4]. The development status is categorized as

"investigational" with the following characteristics:

¢ Primary Indication: Crohn's disease (inflammatory bowel disease)

¢ Maximum Phase: 2.0

¢ Regulatory Status: Preclinical research use only, not approved for therapeutic or diagnostic
applications [1] [4]

The translational potential of Prinaberel is strengthened by its favorable preclinical safety profile and
mechanism that aligns with several pathological features of IBD, including macrophage dysregulation,

elevated IL-1f signaling, and impaired mucosal healing.

Comparative Analysis with IBD Therapeutic Landscape

Potential Advantages Over Current Therapies

Current IBD treatments face limitations including significant side effects, diminished response over time,

and high cost. Prinaberel offers several potential differentiated benefits:

e Novel Mechanism: As an ER[} agonist, it represents a first-in-class approach distinct from anti-TNFa,

anti-integrin, or interleukin-targeted therapies [5] [7]

e Macrophage-specific Action: Targets the specific immune cell population responsible for IL-1[3

production in colitis without broad immunosuppression [5]

e Dual Pathway Inhibition: Simultaneously targets NLRP3 inflammasome assembly and promotes

NLRP6-mediated autophagy [5] [6]
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o Gut-specific Effects: ER( is the predominant estrogen receptor in colon tissue, potentially limiting

extra-intestinal effects [5]

Research Applications and Future Directions

For the research community, Prinaberel serves as both a investigational therapeutic candidate and a
valuable tool compound for understanding ERP biology in gastrointestinal inflammation. Key research

applications include:

o Pathway Elucidation: Mechanistic studies of ER[3 signaling in intestinal homeostasis
e Combination Therapy: Potential synergy with existing IBD therapeutics

¢ Biomarker Identification: Correlation of ER[3 expression with treatment response

¢ Disease Modification: Potential to alter disease progression beyond symptom control

Conclusion and Research Implications

Prinaberel represents a promising therapeutic approach for inflammatory bowel disease with a distinct
mechanism of action centered on selective estrogen receptor beta agonism. The compelling preclinical data

demonstrates potent anti-inflammatory effects through:

¢ Specific inhibition of NLRP3 inflammasome-mediated IL-13 production
Modulation of calcium signaling in colonic macrophages

Promotion of protective autophagy through NLRP6 activation

Efficacy in multiple murine models of colitis with dose-dependent responses

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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